molecular formula C9H13BrN4 B142301 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine CAS No. 141302-36-5

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B142301
CAS No.: 141302-36-5
M. Wt: 257.13 g/mol
InChI Key: PRYPBGVWKANVLV-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H13BrN4 and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Biheterocycles : 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, a compound related to 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, has been used as a precursor for synthesizing a new series of biheterocycles. These compounds are derived from a stepwise synthesis involving nucleophilic substitution and azide–alkyne cycloaddition reactions (Aquino et al., 2017).

  • Potential Inhibitors of 15-Lipoxygenase : Derivatives of this compound have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, a key enzyme in inflammatory processes. Certain compounds demonstrated significant inhibitory activity (Asghari et al., 2016).

  • Antiviral Activity : Research into 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include derivatives of this compound, has shown that these compounds have marked inhibitory activity against retrovirus replication in cell culture (Hocková et al., 2003).

  • Synthesis of Novel Sulfanyl Pyrimidin-4(3H)-one Derivatives : Research has focused on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, which exhibit a wide spectrum of biological activities including antimicrobial and anticancer properties (Bassyouni & Fathalla, 2013).

  • Cyclic AMP Phosphodiesterase Inhibitors : Studies have synthesized and screened a number of pyrimidine derivatives as in vitro cyclic AMP phosphodiesterase inhibitors, demonstrating their potential therapeutic applications (Novinson et al., 1975).

  • Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolopyrimidines derivatives, which include modifications of this compound, have been developed and showed promising results as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

  • Synthesis of Novel Pyrimidines for Radiotherapy : Research on halogen-substituted pyrimidines, including 5-bromocytosine, has explored their use as radiotherapeutic agents in cancer treatment, showing the formation of highly reactive radicals following electron interactions (Kumar & Sevilla, 2017).

Safety and Hazards

The compound is classified as an irritant . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The compound is also classified as Acute Tox. 4 Oral .

Properties

IUPAC Name

5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYPBGVWKANVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399630
Record name 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141302-36-5
Record name 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure described for Intermediate 234 using 5-bromo-2-chloropyrimidine and N-methylpiperazine provided the title compound. ESMS [M+H]+: 257.0/259.0.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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